azetidin-3-yl 2,2,2-trichloroacetate
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Overview
Description
azetidin-3-yl 2,2,2-trichloroacetate is a chemical compound with the molecular formula C5H6Cl3NO2 and a molecular weight of 218.47 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and trichloroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl 2,2,2-trichloroacetate typically involves the reaction of azetidine with trichloroacetic acid or its derivatives under controlled conditions. One common method is the esterification of azetidine with trichloroacetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
azetidin-3-yl 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinone derivatives.
Reduction: Reduction reactions can convert the trichloroacetate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while substitution reactions can produce a variety of functionalized azetidines.
Scientific Research Applications
azetidin-3-yl 2,2,2-trichloroacetate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of azetidin-3-yl 2,2,2-trichloroacetate involves its interaction with molecular targets and pathways in biological systems. The trichloroacetate group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar structural features.
Azetidinone derivatives: Compounds with a similar azetidine ring but different functional groups.
Trichloroacetic acid derivatives: Compounds containing the trichloroacetate group but different core structures.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
azetidin-3-yl 2,2,2-trichloroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAXCJMDIIVUGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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